![molecular formula C11H10N2O4 B6008703 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxypropanamide](/img/structure/B6008703.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxypropanamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule that selectively targets the altered energy metabolism of cancer cells, making it a potential therapeutic option for various types of cancers.
Wirkmechanismus
CPI-613 targets the altered energy metabolism of cancer cells by inhibiting two key mitochondrial enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a crucial role in the tricarboxylic acid (TCA) cycle, which is responsible for generating energy in the form of ATP. By inhibiting these enzymes, CPI-613 disrupts the energy production in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. CPI-613 has been shown to have minimal toxicity in normal cells, making it a potential therapeutic option for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPI-613 is its selective targeting of cancer cells, which makes it a potential therapeutic option for various types of cancers. However, the synthesis of CPI-613 is complex and time-consuming, which limits its availability for lab experiments. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for CPI-613.
Zukünftige Richtungen
There are several future directions for CPI-613 research. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for CPI-613 in different types of cancers.
Synthesemethoden
CPI-613 is synthesized through a multistep process that involves the reaction of 2-amino-3-carboxy-1,4-naphthoquinone with ethyl acetoacetate to form 3-(1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-2-hydroxypropionic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form CPI-613.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied for its anticancer activity. It has been shown to selectively target the altered energy metabolism of cancer cells, which is a hallmark of cancer. CPI-613 has been tested in various types of cancers, including pancreatic, lung, ovarian, and hematologic malignancies. It has been shown to have synergistic effects when used in combination with other anticancer drugs.
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(12-17)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,17H,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPQYIDDBFGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.